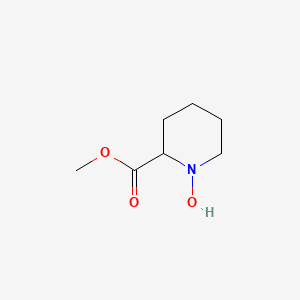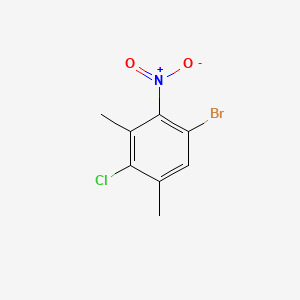
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is an organic compound that features a cyclobutyl ring substituted with difluoromethyl and hydroxymethyl groups, and a benzyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the difluoromethyl and hydroxymethyl groups. The final step involves the formation of the carbamate linkage with benzyl alcohol. Reaction conditions often include the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.
Substitution: The benzyl carbamate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benzyl (3,3-difluoro-1-(formyl)cyclobutyl)carbamate.
Reduction: Formation of benzyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. The benzyl carbamate moiety can modulate the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopropyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclopentyl)carbamate
- Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclohexyl)carbamate
Uniqueness
Benzyl (3,3-difluoro-1-(hydroxymethyl)cyclobutyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of the difluoromethyl group further enhances its chemical stability and biological activity.
属性
分子式 |
C13H15F2NO3 |
|---|---|
分子量 |
271.26 g/mol |
IUPAC 名称 |
benzyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H15F2NO3/c14-13(15)7-12(8-13,9-17)16-11(18)19-6-10-4-2-1-3-5-10/h1-5,17H,6-9H2,(H,16,18) |
InChI 键 |
RFCHHUHQXDECJF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)(CO)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)

![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)





